FKGK18

描述

属性

IUPAC Name |

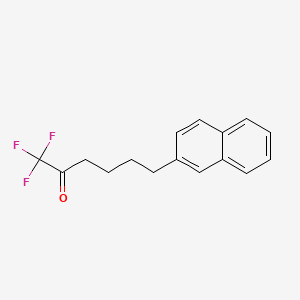

1,1,1-trifluoro-6-naphthalen-2-ylhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3O/c17-16(18,19)15(20)8-4-1-5-12-9-10-13-6-2-3-7-14(13)11-12/h2-3,6-7,9-11H,1,4-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWWTQMRNJSJGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CCCCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FKGK18: A Technical Deep-Dive into its Mechanism of Action as a Novel iPLA2β Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FKGK18 is a potent, reversible, and selective inhibitor of the Group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][2][3][4][5] This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows. Unlike the widely used irreversible inhibitor bromoenol lactone (BEL), this compound offers the significant advantages of reversibility and greater specificity, making it a more suitable candidate for both in vitro and in vivo studies.[1][3][4][5] Its primary therapeutic potential lies in the prevention of beta-cell apoptosis, with implications for the treatment of diabetes.[1][2][4]

Core Mechanism of Action: Targeting iPLA2β

The primary molecular target of this compound is the enzyme iPLA2β, a key player in membrane phospholipid remodeling, signal transduction, and apoptosis.[3][4] this compound is a fluoroketone (FK)-based compound that is suggested to interact with the lipase consensus sequence of iPLA2.[3][4] This interaction inhibits the enzyme's ability to hydrolyze the sn-2 substituent from membrane phospholipids, a process that releases arachidonic acid and other lipid signaling molecules.

A critical feature of this compound is its reversible inhibition of iPLA2β.[1][3][4][5] This contrasts with BEL, a suicide inhibitor that forms a covalent bond with the enzyme, leading to irreversible inactivation.[3] The reversibility of this compound makes it a more valuable tool for studying the dynamic roles of iPLA2β and a potentially safer therapeutic agent.

Furthermore, this compound demonstrates a high degree of selectivity. It is significantly more potent against iPLA2β compared to other phospholipase A2 isoforms, such as iPLA2γ, cytosolic PLA2 (cPLA2), and secretory PLA2 (sPLA2).[1][2][3][4] It also does not exhibit non-specific inhibition of proteases like α-chymotrypsin, a known off-target effect of BEL.[1][3][4][5]

Signaling Pathways Modulated by this compound

By inhibiting iPLA2β, this compound intervenes in several critical downstream signaling cascades, particularly those related to beta-cell function and survival under conditions of endoplasmic reticulum (ER) stress.

Inhibition of ER Stress-Induced Apoptosis Pathway

ER stress is a major contributor to beta-cell dysfunction and death in diabetes. The activation of iPLA2β is a key step in the ER stress-induced apoptotic pathway. This compound's inhibition of iPLA2β disrupts this pathway, leading to a reduction in beta-cell apoptosis.[1][4][5] A key downstream consequence of iPLA2β activation during ER stress is the induction of neutral sphingomyelinase 2 (NSMase2).[1][3] this compound has been shown to effectively inhibit this induction.[3][6]

References

- 1. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FKGK 18 | TargetMol [targetmol.com]

- 3. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]

FKGK18: A Selective and Reversible Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Group VIA Ca2+-independent phospholipase A2 (iPLA2β) is a key enzyme in cellular signaling, implicated in a variety of physiological and pathological processes, including inflammation, apoptosis, and metabolic disorders. The development of selective inhibitors for iPLA2β is crucial for elucidating its precise functions and for therapeutic intervention. This technical guide provides a comprehensive overview of FKGK18, a potent and selective fluoroketone-based inhibitor of iPLA2β. This document details the quantitative inhibitory profile of this compound, outlines experimental protocols for its characterization, and visualizes its impact on relevant signaling pathways, offering a valuable resource for researchers in the field.

Introduction

Phospholipase A2 (PLA2) enzymes catalyze the hydrolysis of the sn-2 fatty acyl bond of phospholipids, releasing a free fatty acid and a lysophospholipid.[1][2] These products can act as second messengers in a multitude of signaling cascades.[2][3] The Ca2+-independent PLA2 (iPLA2) family, particularly the Group VIA isoform iPLA2β, has garnered significant attention for its role in membrane remodeling, cell proliferation, apoptosis, and signal transduction.[1][2] Dysregulation of iPLA2β activity has been linked to various diseases, including neurodegenerative disorders, diabetes, and cardiovascular abnormalities.[1][4]

Historically, bromoenol lactone (BEL) has been a widely used inhibitor to study iPLA2β.[5][6] However, BEL exhibits several limitations, including irreversible inhibition, instability in solution, and off-target effects, making it suboptimal for in vivo studies.[5][6] This has spurred the development of novel, more specific inhibitors. This compound, a fluoroketone-based compound, has emerged as a promising alternative, demonstrating potent and selective inhibition of iPLA2β.[5][6] A key advantage of this compound is its reversible mode of action, making it a more suitable tool for both in vitro and in vivo investigations.[5][6]

This guide aims to provide a detailed technical resource on this compound for the scientific community, focusing on its quantitative characteristics, experimental methodologies for its study, and its effects on cellular signaling pathways.

Quantitative Data Presentation

The inhibitory potency and selectivity of this compound have been characterized across various studies. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of this compound against iPLA2 Isoforms

| Target Enzyme | Cell/Tissue Source | IC50 | Reference |

| iPLA2β | INS-1 cells overexpressing iPLA2β (cytosol) | ~5 x 10⁻⁸ M (~50 nM) | [5][6] |

| iPLA2γ | Mouse heart membrane fractions | ~1-3 µM | [5][6] |

Table 2: Selectivity Profile of this compound

| Enzyme | Inhibition (%) | Molar Fraction of this compound | Reference |

| Group VIA iPLA2 (iPLA2β) | 99.9% | 0.091 | [7][8] |

| Group IVA cPLA2 | 80.8% | 0.091 | [7][8] |

| Group V sPLA2 | 36.8% | 0.091 | [7][8] |

| α-chymotrypsin | Ineffective inhibitor | Not specified | [5][6] |

Note: The selectivity data from the mixed micelle assay indicates high potency against GVIA iPLA2 at a specific molar fraction, with lower but still significant inhibition of GIVA cPLA2 under these conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

iPLA2β Activity Assay (Radiolabeled Substrate Method)

This protocol is adapted from methods described in studies characterizing this compound and general phospholipase A2 assays.[7]

Objective: To measure the enzymatic activity of iPLA2β in the presence and absence of this compound to determine its inhibitory potency (IC50).

Materials:

-

Cell or tissue lysates (e.g., cytosol from INS-1 cells overexpressing iPLA2β)

-

This compound (and other inhibitors like S-BEL, R-BEL for comparison)

-

Radiolabeled substrate: L-α-1-palmitoyl-2-arachidonoyl-[arachidonoyl-1-¹⁴C] phosphatidylcholine

-

Unlabeled L-α-phosphatidylcholine

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing EGTA to chelate Ca2+

-

ATP solution

-

Dole's extraction medium (isopropanol:n-heptane:H₂SO₄)

-

Scintillation fluid and counter

Procedure:

-

Sample Preparation: Prepare cytosolic fractions from cells or tissues using standard homogenization and centrifugation techniques. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Substrate Preparation: Prepare liposomes containing the radiolabeled and unlabeled phosphatidylcholine. The specific ratio will depend on the desired specific activity.

-

Reaction Setup:

-

In microcentrifuge tubes, add a defined amount of protein from the cell/tissue lysate (e.g., 30 µg).

-

Add varying concentrations of this compound (or vehicle control, typically DMSO). Pre-incubate for a specified time if required.

-

Add ATP to the reaction mixture to support iPLA2β activity.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the prepared liposomal substrate to each tube.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 3-5 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding Dole's extraction medium.

-

Vortex thoroughly to extract the lipids.

-

Separate the phases by centrifugation. The released radiolabeled arachidonic acid will be in the organic phase.

-

-

Quantification:

-

Transfer an aliquot of the organic phase to a scintillation vial.

-

Evaporate the solvent.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the iPLA2β activity as the amount of released radiolabeled fatty acid per unit of time per amount of protein.

-

Plot the percentage of residual activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

ER Stress-Induced Apoptosis Assay (TUNEL Staining with Flow Cytometry)

This protocol is based on the methods used to demonstrate the protective effects of this compound against apoptosis.[5][9]

Objective: To quantify the effect of this compound on apoptosis induced by endoplasmic reticulum (ER) stress.

Materials:

-

INS-1 cells overexpressing iPLA2β (or other relevant cell line)

-

Thapsigargin (ER stress inducer)

-

This compound

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit for flow cytometry

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture INS-1 OE cells to the desired confluency.

-

Treat the cells with vehicle (DMSO), thapsigargin (e.g., 1 µM) alone, or thapsigargin in the presence of varying concentrations of this compound (e.g., 10⁻⁷–10⁻⁵ M) for a specified duration (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS.

-

Fix the cells in a suitable fixative (e.g., 1% paraformaldehyde) on ice.

-

-

Permeabilization and Staining:

-

Permeabilize the cells using a permeabilization buffer (e.g., 70% ethanol or Triton X-100 based buffer).

-

Perform the TUNEL staining according to the manufacturer's protocol. This typically involves an enzymatic step to label the 3'-hydroxyl ends of fragmented DNA with a fluorescently labeled dUTP, followed by a staining step for total DNA content (e.g., with Propidium Iodide).

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Excite the fluorescent labels at the appropriate wavelengths.

-

Gate the cell population based on forward and side scatter to exclude debris.

-

Quantify the percentage of TUNEL-positive (apoptotic) cells.

-

-

Data Analysis:

-

Compare the percentage of apoptotic cells in the different treatment groups.

-

Express the data as fold-change in apoptosis relative to the vehicle-treated control group.

-

Glucose-Stimulated Insulin Secretion (GSIS) and PGE2 Release Assay

This protocol describes the methodology to assess the impact of this compound on pancreatic islet function.[5][10]

Objective: To measure the effect of this compound on insulin and prostaglandin E2 (PGE2) secretion from pancreatic islets in response to glucose stimulation.

Materials:

-

Isolated human or rodent pancreatic islets

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with different glucose concentrations (e.g., 5 mM for basal and 20 mM for stimulated)

-

This compound

-

Insulin ELISA kit

-

PGE2 ELISA kit

Procedure:

-

Islet Culture and Pre-incubation:

-

Culture the isolated islets overnight.

-

Pre-incubate the islets (e.g., 30 islets per condition) in KRB buffer with a basal glucose concentration (e.g., 5 mM) for 1 hour at 37°C.

-

-

Inhibitor Treatment:

-

Replace the pre-incubation buffer with fresh basal glucose KRB containing either vehicle (DMSO) or this compound (e.g., 10⁻⁶ M) and incubate for 1 hour.

-

-

Glucose Stimulation:

-

Replace the buffer with KRB containing:

-

Basal glucose (5 mM) + vehicle

-

Basal glucose (5 mM) + this compound

-

High glucose (20 mM) + vehicle

-

High glucose (20 mM) + this compound

-

-

Incubate for 1 hour at 37°C.

-

-

Sample Collection:

-

Collect the supernatant (medium) from each condition.

-

-

Quantification:

-

Measure the insulin concentration in the collected media using an insulin ELISA kit according to the manufacturer's instructions.

-

Measure the PGE2 concentration in the collected media using a PGE2 ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the amount of insulin and PGE2 secreted under each condition.

-

Compare the stimulated secretion in the presence and absence of this compound to determine its inhibitory effect.

-

Signaling Pathways and Visualizations

iPLA2β is involved in complex signaling networks. This compound, by inhibiting iPLA2β, modulates these pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling events.

iPLA2β-Mediated Lipid Signaling Cascade

This pathway illustrates the central role of iPLA2β in generating lipid second messengers and how this compound intervenes.

Caption: this compound inhibits iPLA2β, blocking the release of arachidonic acid and lysophospholipids.

This compound Experimental Workflow for Inhibitor Characterization

This diagram outlines the logical flow of experiments to characterize a novel iPLA2β inhibitor like this compound.

Caption: A logical workflow for the characterization of this compound as an iPLA2β inhibitor.

Role of this compound in Preventing ER Stress-Induced Beta-Cell Apoptosis

This diagram illustrates the signaling pathway leading to beta-cell apoptosis under ER stress and the point of intervention by this compound.

Caption: this compound prevents ER stress-induced apoptosis by inhibiting iPLA2β activation.

Conclusion

This compound represents a significant advancement in the pharmacological toolkit for studying iPLA2β. Its high potency, selectivity over other PLA2 isoforms, and, crucially, its reversible mechanism of action, make it a superior alternative to previously available inhibitors like BEL, particularly for in vivo applications.[5][6] The data and protocols presented in this guide underscore the utility of this compound in dissecting the complex roles of iPLA2β in cellular signaling and disease pathogenesis. For researchers in drug development, this compound serves as a valuable lead compound for the design of therapeutic agents targeting iPLA2β-mediated pathologies. Further investigation into the in vivo efficacy and safety profile of this compound and its derivatives is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. elkbiotech.com [elkbiotech.com]

- 2. iPLA2β and its Role in Male Fertility, Neurological Disorders, Metabolic Disorders, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. raybiotech.com [raybiotech.com]

- 4. Group VIA Ca2+-Independent Phospholipase A2β (iPLA2β) and its role in β-cell Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arborassays.com [arborassays.com]

- 6. protocols.io [protocols.io]

- 7. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abcam.com [abcam.com]

- 9. content.abcam.com [content.abcam.com]

- 10. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to FKGK18: A Potent and Reversible iPLA2β Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of FKGK18, a fluoroketone-based inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β). This compound has emerged as a valuable research tool and a potential therapeutic candidate for conditions involving iPLA2β dysregulation, such as diabetes.[1][2]

Chemical Structure and Properties

This compound, chemically known as 1,1,1-trifluoro-6-(naphthalen-2-yl)hexan-2-one, is a synthetic compound designed for potent and selective inhibition of iPLA2β.[1][3] Its structure features a trifluoromethyl ketone warhead responsible for the inhibitory activity and a naphthalene group connected by a carbon chain, which contributes to its selectivity.[3]

| Property | Value | Reference |

| Chemical Name | 1,1,1-trifluoro-6-(naphthalen-2-yl)hexan-2-one | [1][3] |

| Molecular Formula | C16H15F3O | [4][5] |

| Molecular Weight | 280.28 g/mol | [4] |

| CAS Number | 1071001-09-6 | [4][5] |

Mechanism of Action and Selectivity

This compound is a potent, reversible inhibitor of iPLA2β.[1][2][6] Unlike the commonly used inhibitor bromoenol lactone (BEL), which is irreversible and can be cytotoxic, this compound offers a more suitable profile for both ex vivo and in vivo studies.[1][2][6] Its inhibitory action is significantly more potent against iPLA2β compared to other phospholipase A2 isoforms.

| Enzyme | IC50 | Selectivity vs. iPLA2β | Reference |

| iPLA2β (cytosolic) | ~5 x 10⁻⁸ M | - | [3] |

| iPLA2γ (membrane-associated) | ~1-3 µM | ~100-fold | [4] |

| cPLA2 (GIVA) | - | 195-fold more potent for iPLA2β | [1][3] |

| sPLA2 (GV) | - | >455-fold more potent for iPLA2β | [1][3] |

Biological Activities and Therapeutic Potential

This compound has been shown to modulate several biological processes mediated by iPLA2β, highlighting its therapeutic potential, particularly in the context of diabetes.

Inhibition of Glucose-Stimulated Insulin Secretion (GSIS) and Prostaglandin E2 (PGE2) Generation

In human pancreatic islets, this compound significantly inhibits glucose-stimulated insulin secretion and the associated release of PGE2, a product of arachidonic acid metabolism.[1] This suggests a role for iPLA2β in the signaling pathways governing insulin release.

| Condition | Insulin Secretion | PGE2 Release | Reference |

| Basal Glucose (5 mM) | No significant change | No significant change | [1] |

| Stimulated Glucose (20 mM) | Significantly decreased to basal levels | Significantly reduced | [1] |

Prevention of Beta-Cell Apoptosis

This compound has demonstrated a protective effect against endoplasmic reticulum (ER) stress-induced apoptosis in pancreatic beta-cells.[3][6] It achieves this by inhibiting the expression of neutral sphingomyelinase 2 (NSMase2), a downstream effector of iPLA2β in the apoptotic pathway.[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published research.[1]

iPLA2 Activity Assay

Objective: To determine the inhibitory effect of this compound on iPLA2 activity.

Materials:

-

INS-1 insulinoma cells overexpressing iPLA2β (OE) or mouse heart membrane preparations.

-

Cytosol/membrane extraction buffer.

-

Assay buffer containing ATP.

-

Varying concentrations of this compound.

-

Radiolabeled substrate (e.g., L-α-1-palmitoyl-2-arachidonyl-[arachidonyl-1-¹⁴C]).

Procedure:

-

Prepare cytosol from INS-1 OE cells or membrane fractions from mouse hearts.

-

Aliquots of protein (30 µg) are incubated in the assay buffer.

-

Add varying concentrations of this compound to the protein aliquots.

-

Initiate the reaction by adding the radiolabeled substrate.

-

Incubate for a specified time at 37°C.

-

Terminate the reaction and extract the released radiolabeled arachidonic acid.

-

Quantify the radioactivity using liquid scintillation counting to determine iPLA2 activity.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To assess the impact of this compound on insulin secretion from pancreatic islets.

Materials:

-

Human or rodent pancreatic islets.

-

Krebs-Ringer buffer (KRB) with varying glucose concentrations (e.g., 5 mM for basal, 20 mM for stimulated).

-

This compound solution.

-

Insulin ELISA kit.

Procedure:

-

Culture pancreatic islets (e.g., 30 islets per condition).

-

Pre-incubate islets in KRB with basal glucose (5 mM) for 1 hour.

-

Incubate the islets in KRB with basal (5G) or stimulating (20G) glucose concentrations, in the presence or absence of this compound.

-

Collect the supernatant after the incubation period.

-

Measure the insulin concentration in the supernatant using an insulin ELISA kit.

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: this compound inhibits iPLA2β, blocking downstream signaling pathways.

Caption: Workflow for assessing this compound's effect on GSIS.

References

- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]

- 2. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FKGK 18 | TargetMol [targetmol.com]

- 5. glpbio.com [glpbio.com]

- 6. researchgate.net [researchgate.net]

The Role of FKGK18 in the Prevention of Pancreatic Beta-Cell Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic beta-cell apoptosis is a critical factor in the pathogenesis of both type 1 and type 2 diabetes. Endoplasmic reticulum (ER) stress has been identified as a key initiator of beta-cell death. This technical guide provides an in-depth overview of the novel fluoroketone compound, FKGK18, a potent and reversible inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β). By inhibiting iPLA2β, this compound effectively mitigates ER stress-induced beta-cell apoptosis. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for its characterization, and provides visualizations of the relevant signaling pathways and experimental workflows.

Introduction: The Challenge of Beta-Cell Apoptosis

The progressive loss of functional beta-cell mass is a hallmark of diabetes mellitus. A key driver of this loss is apoptosis, often triggered by cellular stress, particularly within the endoplasmic reticulum.[1] The ER is a vital organelle for protein folding and, in beta-cells, is responsible for processing the large quantities of proinsulin required for glycemic control.[1] Conditions such as chronic hyperglycemia and inflammation can overwhelm the ER's folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress.[1][2] This initiates the Unfolded Protein Response (UPR), a signaling network designed to restore homeostasis. However, under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic program, leading to beta-cell demise.[3]

One of the key players in ER stress-induced apoptosis is the Group VIA Ca2+-independent phospholipase A2 (iPLA2β).[4] The fluoroketone-based compound, this compound, has emerged as a promising therapeutic candidate due to its potent and specific inhibition of iPLA2β.[5][6] This guide will explore the core science behind this compound's protective effects on beta-cells.

This compound: A Potent and Reversible Inhibitor of iPLA2β

This compound is a fluoroketone-based compound that has been characterized as a highly effective inhibitor of iPLA2β.[6] It offers significant advantages over other commonly used iPLA2β inhibitors, such as bromoenol lactone (BEL).

-

Potency and Selectivity: this compound inhibits iPLA2β with a potency approximately 100-fold greater than its effect on the membrane-associated iPLA2γ.[6] This selectivity is crucial for minimizing off-target effects.

-

Reversibility: Unlike BEL, which is an irreversible inhibitor, this compound's inhibition of iPLA2β is reversible.[6] This property is highly desirable for in vivo applications, as it allows for more controlled pharmacological intervention.

-

Specificity: this compound is not a non-specific inhibitor of proteases like α-chymotrypsin, a known off-target of BEL.[6]

-

In Vivo Suitability: The reversible nature of this compound, combined with its stability and specificity, makes it a more suitable candidate for in vivo studies and potential therapeutic development compared to the cytotoxic and unstable BEL.[6][7]

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound has been quantified through in vitro enzyme activity assays. The following table summarizes the key findings.

| Target Enzyme | Inhibitor | IC50 Value | Reference |

| Cytosol-associated iPLA2β | This compound | ~5 x 10⁻⁸ M | [4] |

| Membrane-associated iPLA2γ | This compound | ~3 x 10⁻⁶ M | [4] |

Mechanism of Action: How this compound Prevents Beta-Cell Apoptosis

This compound exerts its protective effect by intervening in a critical signaling cascade initiated by ER stress. The pathway involves the inhibition of iPLA2β, which subsequently prevents the downstream activation of pro-apoptotic factors.

The ER Stress-iPLA2β-Apoptosis Axis

Under conditions of prolonged ER stress, iPLA2β is activated in beta-cells.[4] This activation leads to a series of events culminating in apoptosis:

-

iPLA2β Activation: ER stress promotes the activation of iPLA2β.[4]

-

NSMase2 Expression: Activated iPLA2β induces the expression of neutral sphingomyelinase 2 (NSMase2).[4][8]

-

Ceramide Production: NSMase2 catalyzes the hydrolysis of sphingomyelin to generate the pro-apoptotic lipid second messenger, ceramide.[8][9]

-

Mitochondrial Dysfunction: Ceramide accumulation leads to mitochondrial dysfunction, including the loss of mitochondrial membrane potential and the release of cytochrome c.[2][10]

-

Caspase Activation: The release of cytochrome c into the cytosol triggers the activation of a caspase cascade, including caspase-3, which executes the final stages of apoptosis.[2][10]

This compound's Point of Intervention

This compound directly inhibits iPLA2β, thereby blocking the entire downstream apoptotic cascade. By preventing the induction of NSMase2, this compound reduces the generation of ceramide and preserves mitochondrial integrity, ultimately protecting the beta-cell from ER stress-induced death.[4][8]

Signaling Pathway Diagram

Quantitative Data: this compound's Effect on Apoptosis and Gene Expression

This compound demonstrates a concentration-dependent inhibition of ER stress-induced apoptosis and the expression of the downstream effector, NSMase2.

| Treatment | This compound Concentration | % Inhibition of NSMase2 mRNA Expression (8h) | % Inhibition of Apoptosis (24h) | Reference |

| Thapsigargin (ER stress inducer) | 0 µM | 0% | 0% | [11] |

| Thapsigargin + this compound | 0.1 µM | ~25% | ~20% | [11] |

| Thapsigargin + this compound | 1.0 µM | ~50% | ~40% | [11] |

| Thapsigargin + this compound | 10 µM | ~75% | ~60% | [11] |

In Vivo Efficacy of this compound

The protective effects of this compound have been observed in vivo using the non-obese diabetic (NOD) mouse model, a spontaneous model of autoimmune type 1 diabetes.

Quantitative Data: In Vivo Effects of this compound in NOD Mice

| Parameter | Vehicle Control | This compound (20 mg/kg, 3x/week) | Reference |

| Diabetes Incidence | High | Reduced | [12] |

| Blood Glucose Levels (in glucose tolerance test) | Elevated | Reduced | [12] |

| Serum Insulin Levels | Decreased | Increased | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

iPLA2β Enzyme Activity Assay

This protocol is adapted from methods used to measure Ca2+-independent PLA2 activity in cell lysates.

Objective: To determine the IC50 of this compound for iPLA2β.

Materials:

-

INS-1 cells overexpressing iPLA2β (or other beta-cell line)

-

Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM EDTA)

-

Radiolabeled substrate (e.g., L-α-dipalmitoyl-(2-[9,10(N)-3H]palmitoyl)-phosphatidylcholine)

-

Assay buffer (e.g., 0.1 M Glycine-NaOH, pH 9.0, 2 µM CaCl2, 10 µg/mL BSA, 2.5 µM sodium deoxycholate)

-

This compound stock solution

-

Scintillation fluid and counter

Procedure:

-

Culture and harvest INS-1 OE cells.

-

Prepare cytosol fractions by cell lysis and ultracentrifugation.

-

Determine protein concentration of the cytosol fraction.

-

In reaction tubes, add assay buffer and varying concentrations of this compound.

-

Add a fixed amount of cytosol protein (e.g., 30 µg) to each tube.

-

Initiate the reaction by adding the radiolabeled substrate.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction (e.g., by adding a stop solution like 5% Triton X-100 with EDTA).

-

Extract the released radiolabeled free fatty acid using an organic solvent (e.g., hexane with 0.1% acetic acid).

-

Measure the radioactivity in the organic phase using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Assessment of Apoptosis by TUNEL Assay

This protocol outlines the detection of apoptosis-induced DNA fragmentation using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.

Objective: To quantify the effect of this compound on ER stress-induced apoptosis.

Materials:

-

INS-1 cells or other beta-cell line

-

Thapsigargin (ER stress inducer)

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in appropriate culture plates or on coverslips.

-

Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Induce ER stress by adding thapsigargin (e.g., 1 µM) and co-incubate with this compound for 24 hours.

-

Fix the cells with fixation solution.

-

Permeabilize the cells.

-

Incubate the cells with the TUNEL reaction mixture according to the manufacturer's instructions.

-

Wash the cells to remove unincorporated nucleotides.

-

If using a fluorescent label, counterstain nuclei with DAPI.

-

Analyze the samples by fluorescence microscopy or flow cytometry to determine the percentage of TUNEL-positive (apoptotic) cells.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol describes the measurement of insulin secretion from isolated human islets in response to glucose.

Objective: To determine the effect of this compound on beta-cell function.

Materials:

-

Isolated human islets

-

Krebs-Ringer Bicarbonate Buffer (KRBH) with low glucose (e.g., 2.8 mM)

-

KRBH with high glucose (e.g., 16.7 mM)

-

This compound

-

Insulin ELISA kit

Procedure:

-

Culture isolated human islets overnight.

-

Pre-incubate islets in low glucose KRBH for 1-2 hours at 37°C.

-

Divide islets into experimental groups (e.g., low glucose, high glucose, high glucose + this compound).

-

Incubate each group in their respective KRBH solutions for 1 hour at 37°C. Ensure this compound is present throughout the stimulation period for the treatment group.

-

Collect the supernatant from each group.

-

Measure the insulin concentration in the supernatant using an insulin ELISA kit.

-

Normalize insulin secretion to the islet number or total insulin content.

Measurement of Prostaglandin E2 (PGE2) Release

This protocol details the quantification of PGE2 released from islets, an indicator of arachidonic acid hydrolysis.

Objective: To assess the effect of this compound on iPLA2β-mediated arachidonic acid release.

Materials:

-

Supernatant from the GSIS assay (or a parallel experiment)

-

PGE2 ELISA kit

Procedure:

-

Use the supernatant collected from the GSIS assay.

-

Perform the PGE2 ELISA according to the manufacturer's instructions.

-

Briefly, add standards and samples to the antibody-coated plate.

-

Add enzyme-conjugated PGE2 and incubate.

-

Wash the plate and add the substrate.

-

Stop the reaction and measure the absorbance.

-

Calculate the PGE2 concentration from the standard curve.

In Vivo Study in NOD Mice

This protocol provides a general framework for assessing the in vivo efficacy of this compound in preventing diabetes in NOD mice.

Objective: To evaluate the therapeutic potential of this compound in a preclinical model of type 1 diabetes.

Materials:

-

Female NOD mice

-

This compound

-

Vehicle control

-

Blood glucose monitoring system

-

Insulin ELISA kit

Procedure:

-

Randomly assign NOD mice to treatment (this compound) and control (vehicle) groups before the typical onset of diabetes.

-

Administer this compound (e.g., 20 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal injection) three times a week.

-

Monitor blood glucose levels weekly. A mouse is considered diabetic after consecutive readings above a predetermined threshold (e.g., 250 mg/dL).

-

At the end of the study, perform an intraperitoneal glucose tolerance test (IPGTT) to assess glucose homeostasis.

-

Collect blood samples to measure serum insulin levels by ELISA.

-

Analyze the incidence of diabetes and compare metabolic parameters between the groups.

Experimental Workflows and Logical Relationships

Visualizing the experimental processes and the rationale behind this compound's advantages can aid in understanding its potential.

Experimental Workflow for In Vitro Characterization

Logical Advantages of this compound over BELdot

References

- 1. Figure 4: [Assessment of compound activity reversibility...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Ceramide in beta cell apoptosis induced by gluco-lipotoxicity: possible role of cer flow for the biosynthesis of complex sphingolipids [air.unimi.it]

- 7. RACking up ceramide-induced islet β-cell dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of ceramide and sphingolipids in pancreatic β-cell function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. assayquant.com [assayquant.com]

- 11. researchgate.net [researchgate.net]

- 12. pubcompare.ai [pubcompare.ai]

The Role of FKGK18 in Insulin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of the fluoroketone-based compound, FKGK18, in the regulation of insulin secretion. This compound has been identified as a potent and reversible inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β), an enzyme implicated in various cellular processes, including those within pancreatic beta-cells. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, outlines experimental protocols for assessing its activity, and provides visual representations of the relevant signaling pathways and experimental workflows. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for conditions related to beta-cell dysfunction, such as diabetes.

Introduction

Pancreatic beta-cells are central to glucose homeostasis, primarily through the regulated secretion of insulin. Dysfunction of these cells is a hallmark of both type 1 and type 2 diabetes. The intricate signaling cascades that govern insulin release are complex and involve a multitude of enzymes. Among these, the Group VIA Ca2+-independent phospholipase A2 (iPLA2β) has emerged as a significant player.[1][2][3] Recent research has focused on this compound, a potent inhibitor of iPLA2β, to elucidate the role of this enzyme in beta-cell function.[1][2][3][4] This guide synthesizes the current understanding of this compound's impact on insulin secretion.

Mechanism of Action of this compound

This compound exerts its effects primarily through the potent and reversible inhibition of iPLA2β.[1][2][3] Unlike the widely used iPLA2β inhibitor bromoenol lactone (BEL), this compound's inhibition is reversible and it does not exhibit non-specific inhibition of proteases like α-chymotrypsin.[1][2] This specificity makes this compound a more suitable tool for in vitro, ex vivo, and in vivo studies.[1][2][3][4]

The inhibition of iPLA2β by this compound has several downstream consequences that ultimately lead to the inhibition of glucose-stimulated insulin secretion (GSIS).[1][2] The proposed mechanism involves the reduction of arachidonic acid (AA) hydrolysis from beta-cell membrane phospholipids.[1][2] This, in turn, leads to decreased production of signaling molecules such as prostaglandin E2 (PGE2), which are known to modulate insulin release.[1][2]

Furthermore, iPLA2β activation is linked to endoplasmic reticulum (ER) stress-induced beta-cell apoptosis.[1][2] By inhibiting iPLA2β, this compound has been shown to protect against ER stress-induced increases in neutral sphingomyelinase 2 (NSMase2) expression and subsequent beta-cell apoptosis.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: Inhibitory Potency of this compound

| Target Enzyme | Cell/Tissue Type | Parameter | Value | Reference |

| iPLA2β | INS-1 insulinoma cells (cytosol) | IC50 | ~5 x 10⁻⁸ M | [1][2] |

| iPLA2γ | Rodent myocardial preparations (membrane) | IC50 | ~3 x 10⁻⁶ M | [2] |

| α-chymotrypsin | N/A | Inhibition | Ineffective | [1][2] |

Table 2: Effect of this compound on Insulin Secretion and Related Processes

| Experimental Condition | Cell/Tissue Type | Parameter Measured | Effect of this compound (10⁻⁶ M) | Fold Change/Significance | Reference |

| 20 mM Glucose (Stimulated) | Human Pancreatic Islets | Insulin Secretion | Significant Reduction | ~2.5-fold increase with glucose alone, inhibited by this compound | [2] |

| 5 mM Glucose (Basal) | Human Pancreatic Islets | Insulin Secretion | No significant change | N/A | [2] |

| 20 mM Glucose (Stimulated) | Human Pancreatic Islets | PGE2 Generation | Significant Reduction | Reduced stimulated release | [1][2] |

| 5 mM Glucose (Basal) | Human Pancreatic Islets | PGE2 Generation | No significant change | N/A | [1] |

| Thapsigargin-induced ER Stress | INS-1 OE cells | NSMase2 mRNA Expression | Inhibition of increase | - | [2] |

| ER Stress | Beta-cells | Apoptosis | Inhibition | - | [1][2][3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the role of this compound in insulin secretion.

iPLA2 Activity Assay

-

Objective: To determine the inhibitory effect of this compound on iPLA2β and iPLA2γ activity.

-

Method:

-

Prepare cytosol from INS-1 cells overexpressing iPLA2β (for iPLA2β activity) or membrane fractions from rodent myocardial tissue (for iPLA2γ activity).[1][2]

-

Incubate protein aliquots (e.g., 30 µg) with varying concentrations of this compound.[1][2]

-

Initiate the enzymatic reaction by adding a radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-¹⁴C]arachidonyl-sn-glycero-3-phosphorylcholine).

-

After incubation, terminate the reaction and extract the released radiolabeled arachidonic acid.

-

Quantify the radioactivity using liquid scintillation counting to determine PLA2 activity.

-

Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme activity.[1][2]

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

-

Objective: To assess the impact of this compound on insulin secretion from pancreatic islets in response to glucose.

-

Method:

-

Isolate human or rodent pancreatic islets.

-

Incubate groups of islets (e.g., 30 islets/condition) in Krebs-Ringer bicarbonate (KRB) buffer containing a basal glucose concentration (e.g., 5 mM) for a pre-incubation period (e.g., 1 hour).[2]

-

Replace the medium with fresh KRB containing basal glucose with either DMSO (vehicle control) or this compound (e.g., 10⁻⁶ M) for another incubation period (e.g., 1 hour).[2]

-

Subsequently, expose the islets to KRB with either basal (5 mM) or stimulating (e.g., 20 mM) glucose concentrations, with or without this compound, for a defined period (e.g., 1 hour).[2]

-

Collect the supernatant and measure the insulin concentration using an enzyme-linked immunosorbent assay (ELISA).[2]

-

Prostaglandin E2 (PGE2) Release Assay

-

Objective: To measure the effect of this compound on the release of PGE2, a downstream product of arachidonic acid metabolism.

-

Method:

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Mechanism of this compound action in inhibiting insulin secretion.

Caption: Experimental workflow for GSIS and PGE2 release assays.

Conclusion and Future Directions

This compound has been characterized as a potent, reversible, and specific inhibitor of iPLA2β that effectively reduces glucose-stimulated insulin secretion.[1][2][3] Its mechanism of action, involving the modulation of arachidonic acid metabolism and protection against beta-cell apoptosis, highlights the critical role of iPLA2β in pancreatic beta-cell function.[1][2] The superior pharmacological profile of this compound compared to other inhibitors like BEL suggests its potential as a valuable research tool and a starting point for the development of therapeutic agents targeting iPLA2β in diabetes and other diseases characterized by beta-cell dysfunction.[1][2][3][4] Further in vivo studies are warranted to fully evaluate the therapeutic potential of this compound.[1][2]

References

- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]

- 2. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of FKGK18 in Mitigating Endoplasmic Reticulum Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endoplasmic reticulum (ER) stress is a critical cellular process implicated in a wide range of pathologies, including metabolic disorders and neurodegenerative diseases. The unfolded protein response (UPR) is the primary signaling network activated to resolve ER stress, but chronic activation can lead to apoptosis. A key player in ER stress-induced apoptosis is the Group VIA Ca2+-independent phospholipase A2 (iPLA2β). This technical guide provides an in-depth overview of FKGK18, a potent and reversible inhibitor of iPLA2β, and its role in attenuating ER stress. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and visualize the associated signaling pathways and workflows.

Introduction to this compound and its Target: iPLA2β

This compound is a fluoroketone-based compound identified as a potent, reversible inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][2][3][4] Unlike the commonly used iPLA2β inhibitor, bromoenol lactone (BEL), this compound offers the advantage of reversible inhibition and is not a non-specific inhibitor of proteases, making it a more suitable candidate for both ex vivo and in vivo studies.[1][2][3][5]

iPLA2β is a ubiquitous enzyme involved in various cellular processes, including membrane remodeling and signal transduction.[1][2][3][4] Under conditions of ER stress, iPLA2β is activated and contributes to the apoptotic cascade.[6][7][8][9] this compound's inhibitory action on iPLA2β, therefore, presents a promising therapeutic strategy for diseases associated with ER stress-induced cell death.

Mechanism of Action of this compound in ER Stress

This compound exerts its protective effects against ER stress-induced apoptosis primarily through the inhibition of iPLA2β.[1][2][3][4] The activation of iPLA2β during prolonged ER stress leads to a cascade of events culminating in apoptosis. One key downstream effect of iPLA2β activation is the induction of neutral sphingomyelinase 2 (NSMase2), which in turn leads to the accumulation of ceramides.[1][8][9] Ceramides are pro-apoptotic lipid messengers that can trigger the mitochondrial apoptotic pathway.[8][9]

By inhibiting iPLA2β, this compound effectively blocks this pathway, preventing the induction of NSMase2 and subsequent ceramide generation.[1] This ultimately leads to a reduction in ER stress-induced apoptosis.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's efficacy.

Table 1: Inhibitory Potency of this compound against iPLA2 Isoforms

| Enzyme Target | IC50 of this compound | Comparison | Reference |

| Cytosol-associated iPLA2β | ~5 x 10⁻⁸ M | Similar to S-BEL | [1] |

| Membrane-associated iPLA2γ | ~5 x 10⁻⁶ M | This compound is ~100-fold more potent against iPLA2β | [1] |

Table 2: Effect of this compound on ER Stress-Induced NSMase2 Expression in INS-1 OE Cells

| Treatment Condition | NSMase2 mRNA Fold Change (8h) | NSMase2 mRNA Fold Change (24h) | Reference |

| Vehicle | 1.0 | 1.0 | [1] |

| Thapsigargin (1 µM) | ~3.5 | ~2.5 | [1] |

| Thapsigargin + this compound (0.1 µM) | ~3.0 | ~2.2 | [1] |

| Thapsigargin + this compound (1.0 µM) | ~2.0 | ~1.8 | [1] |

| Thapsigargin + this compound (10 µM) | ~1.5 | ~1.2 | [1] |

Table 3: Effect of this compound on ER Stress-Induced Beta-Cell Apoptosis

| Treatment Condition | % Apoptosis (TUNEL Staining) | Reference |

| Vehicle | ~5% | [1] |

| Thapsigargin (1 µM) | ~25% | [1] |

| Thapsigargin + this compound (0.1 µM) | ~20% | [1] |

| Thapsigargin + this compound (1.0 µM) | ~15% | [1] |

| Thapsigargin + this compound (10 µM) | ~10% | [1] |

Signaling Pathways in ER Stress and this compound Intervention

ER stress activates three primary UPR signaling branches: PERK, IRE1α, and ATF6. While the direct interaction of this compound with these pathways is still under investigation, its role in mitigating the downstream apoptotic consequences of chronic ER stress is evident. iPLA2β has been shown to contribute to ER stress-induced apoptosis, potentially through the PERK/ATF4/CHOP pathway.[6] Furthermore, the related iPLA2γ has been shown to amplify ATF6 activation.[10][11]

The Unfolded Protein Response (UPR) and iPLA2β

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and ER stress.

Induction of ER Stress in Cell Culture

A common method to induce ER stress in vitro is through treatment with thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA).[12][13][14]

Protocol:

-

Culture cells (e.g., INS-1 OE cells) to 70-80% confluency in appropriate growth medium.

-

Prepare a stock solution of thapsigargin in DMSO.

-

Dilute the thapsigargin stock solution in cell culture medium to the desired final concentration (e.g., 1 µM).

-

For this compound treatment groups, pre-incubate the cells with the desired concentration of this compound (e.g., 0.1, 1.0, or 10 µM) for a specified time (e.g., 30 minutes) before adding thapsigargin.

-

Remove the existing medium from the cells and replace it with the medium containing thapsigargin (and this compound where applicable).

-

Incubate the cells for the desired time period (e.g., 8, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

-

Proceed with downstream assays such as cell viability, apoptosis, or protein expression analysis.

iPLA2β Activity Assay

This radioactive enzymatic assay measures the hydrolysis of a radiolabeled phospholipid substrate.[15]

Protocol:

-

Prepare cell or tissue lysates in a suitable homogenization buffer on ice.

-

Determine the protein concentration of the lysates.

-

Prepare assay tubes containing the reaction buffer (including EGTA to chelate Ca2+), ATP (an activator of iPLA2β), and the radiolabeled phospholipid substrate (e.g., 1-stearoyl-2-[1-¹⁴C]arachidonyl-sn-glycero-3-phosphocholine).

-

For inhibitor studies, add this compound or other inhibitors at desired concentrations to the respective tubes.

-

Initiate the reaction by adding a specific amount of protein lysate (e.g., 30 µg) to each tube.

-

Incubate the reactions at 37°C for a defined period (e.g., 5-15 minutes).

-

Stop the reaction by adding a quench solution (e.g., Dole's reagent).

-

Extract the released radiolabeled fatty acid using an organic solvent (e.g., heptane).

-

Quantify the radioactivity of the extracted fatty acid using liquid scintillation counting.

-

Calculate the specific enzyme activity as pmol of fatty acid released per mg of protein per hour.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18][19][20]

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with the compounds of interest (e.g., thapsigargin with or without this compound) for the desired duration.

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C in a humidified incubator.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22][23]

Protocol:

-

Induce apoptosis in cells as described in section 5.1.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Gating Strategy:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Western Blotting for ER Stress Markers

This technique is used to detect and quantify the expression of key ER stress marker proteins such as GRP78 (Bip) and CHOP (GADD153).[24][25][26][27][28]

Protocol:

-

Treat cells as described in section 5.1 and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against GRP78 and CHOP overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Experimental and Logical Workflows

Workflow for Assessing this compound's Protective Effect Against ER Stress

Logical Flow of this compound's Mechanism of Action

Conclusion

This compound represents a valuable research tool and a potential therapeutic lead for mitigating diseases characterized by excessive ER stress and subsequent apoptosis. Its specific and reversible inhibition of iPLA2β provides a clear mechanism for its cytoprotective effects. This guide provides researchers and drug development professionals with the foundational knowledge and practical protocols to further investigate the role of this compound and the broader implications of iPLA2β inhibition in ER stress-related pathologies. Further research is warranted to fully elucidate the interactions of the iPLA2β pathway with the canonical UPR signaling branches and to evaluate the in vivo efficacy and safety of this compound.

References

- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]

- 2. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 6. mdpi.com [mdpi.com]

- 7. iPLA2β Contributes to ER Stress-Induced Apoptosis during Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A link between endoplasmic reticulum stress-induced β-cell apoptosis and the group VIA Ca2+-independent phospholipase A2 (iPLA2β) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Group VIA Ca2+-Independent Phospholipase A2β (iPLA2β) and its role in β-cell Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calcium-independent Phospholipase A2γ Enhances Activation of the ATF6 Transcription Factor during Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcium-independent phospholipase A2γ enhances activation of the ATF6 transcription factor during endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modeling Acute ER stress in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. Intermedin protects thapsigargin-induced endoplasmic reticulum stress in cardiomyocytes by modulating protein kinase A and sarco/endoplasmic reticulum Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analyses of Calcium-Independent Phospholipase A2beta (iPLA2β) in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

- 17. 细胞计数与健康状况分析 [sigmaaldrich.com]

- 18. texaschildrens.org [texaschildrens.org]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 22. scispace.com [scispace.com]

- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. GRP78/BiP Is Required for Cell Proliferation and Protecting the Inner Cell Mass from Apoptosis during Early Mouse Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

FKGK18: A Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activity of FKGK18, a potent and reversible inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β). The information presented herein is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development, with a particular focus on metabolic diseases and cellular stress pathways.

Core Mechanism of Action

This compound is a fluoroketone-based compound that acts as a selective inhibitor of iPLA2β.[1][2][3] Unlike the widely used inhibitor bromoenol lactone (BEL), this compound's inhibition is reversible and it does not exhibit non-specific inhibition of other proteases, such as α-chymotrypsin.[1][2][3] This specificity and reversibility make this compound a more suitable tool for in vivo and ex vivo studies of iPLA2β function.[1][2][3] The proposed mechanism of action involves the interaction of this compound with the lipase consensus sequence of the iPLA2 enzyme.[1][4]

Quantitative Biological Activity

The inhibitory potency and selectivity of this compound have been characterized in various in vitro and cellular assays. The following tables summarize the key quantitative data on its biological activity.

Table 1: In Vitro Enzyme Inhibition

| Target Enzyme | Assay System | IC50 Value | Percent Inhibition | Molar Fraction | Reference |

| Group VIA iPLA2 (iPLA2β) | Mixed micelle assay | - | 99.9% | 0.091 | [5] |

| Group IVA cPLA2 | Mixed micelle assay | - | 80.8% | 0.091 | [5] |

| Group V sPLA2 | Mixed micelle assay | - | 36.8% | 0.091 | [5] |

| iPLA2β | Cytosolic extracts from INS-1 cells overexpressing iPLA2β | ~50 nM (~5 x 10⁻⁸ M) | - | - | [1][4][5] |

| iPLA2γ | Mouse heart membrane fractions | ~1-3 µM | - | - | [5][6] |

Table 2: Cellular and In Vivo Activity

| Biological Effect | Model System | Effective Concentration / Dosage | Reference |

| Inhibition of glucose-stimulated insulin secretion (GSIS) and prostaglandin E2 (PGE2) production | Human pancreatic islets | 10 µM | [5][6] |

| Inhibition of thapsigargin-induced apoptosis | INS-1 cells overexpressing iPLA2β | Concentration-dependent | [5][6] |

| Reduction of blood glucose levels | Non-obese diabetic (NOD) mice | 20 mg/kg (intraperitoneal, 3 times per week) | [5][6] |

| Decrease in diabetes incidence | Non-obese diabetic (NOD) mice | 20 mg/kg (intraperitoneal, 3 times per week) | [5] |

| Increase in serum insulin levels | Non-obese diabetic (NOD) mice | 20 mg/kg (intraperitoneal, 3 times per week) | [5] |

Signaling Pathways Modulated by this compound

This compound's primary effect is the inhibition of iPLA2β, which plays a crucial role in cellular signaling, particularly in the context of endoplasmic reticulum (ER) stress and apoptosis in pancreatic beta-cells.

Caption: Signaling pathway of this compound in preventing ER stress-induced beta-cell apoptosis.

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the protocols used in the characterization of this compound.

iPLA2 Enzyme Activity Assay

This assay quantifies the enzymatic activity of iPLA2β in the presence of varying concentrations of this compound to determine the IC50 value.

Caption: Workflow for determining the IC50 of this compound on iPLA2β activity.

Methodology:

-

INS-1 insulinoma cells overexpressing iPLA2β are used to prepare cytosol and membrane fractions.

-

Protein concentration is determined using a Coomassie reagent.

-

Aliquots of the cytosol (containing iPLA2β) are incubated with varying concentrations of this compound.

-

The Ca2+-independent PLA2 enzyme activity is then assayed.

-

The concentration of this compound that inhibits 50% of the enzyme activity is determined as the IC50 value.[1]

Glucose-Stimulated Insulin Secretion (GSIS) and PGE2 Generation in Human Pancreatic Islets

This protocol assesses the effect of this compound on the physiological function of pancreatic islets in response to glucose.

Methodology:

-

Human pancreatic islets are incubated in Krebs-Ringer Bicarbonate (KRB) buffer containing 5 mM glucose for 1 hour.

-

The medium is then replaced with KRB containing 5 mM glucose with either DMSO (vehicle) or this compound (e.g., 10⁻⁶ M) for 1 hour.

-

The islets are subsequently exposed to KRB medium with either 5 mM glucose or a stimulatory concentration of 20 mM glucose, in the presence of DMSO or this compound.

-

After 1 hour, the medium is collected, and the concentrations of insulin and PGE2 are measured by ELISA.[4][7]

ER Stress-Induced Neutral Sphingomyelinase 2 (NSMase2) Expression

This experiment evaluates the ability of this compound to inhibit the induction of a pro-apoptotic enzyme during ER stress.

Methodology:

-

INS-1 OE cells are treated with an ER stress inducer, such as thapsigargin (e.g., 1 µM), in the presence of varying concentrations of this compound (e.g., 0.1, 1.0, or 10 µM) for 8 or 24 hours.

-

Total RNA is extracted from the cells, and cDNA is synthesized.

-

The expression level of NSMase2 mRNA is quantified using real-time PCR.

-

The data is presented as a fold-change in mRNA expression relative to vehicle-treated cells.[7]

ER Stress-Induced Beta-Cell Apoptosis

This assay directly measures the protective effect of this compound against cell death induced by ER stress.

Caption: Workflow for assessing the anti-apoptotic effect of this compound.

Methodology:

-

INS-1 OE cells are treated with thapsigargin (e.g., 1 µM) for 24 hours in the presence of a range of this compound concentrations (e.g., 10⁻⁷ to 10⁻⁵ M).

-

The incidence of apoptosis is assessed using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.

-

The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

-

The results are plotted as a fold-change in apoptosis relative to vehicle-treated cells.[7]

Conclusion

This compound is a valuable research tool for investigating the roles of iPLA2β in various physiological and pathological processes. Its reversible nature and high selectivity offer distinct advantages over other inhibitors. The demonstrated efficacy of this compound in protecting pancreatic beta-cells from ER stress-induced apoptosis suggests its potential as a therapeutic candidate for the treatment of diabetes and other diseases associated with iPLA2β dysregulation. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic utility.

References

- 1. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of this compound as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FKGK 18 | TargetMol [targetmol.com]

- 6. glpbio.com [glpbio.com]

- 7. Characterization of this compound as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]

FKGK18: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

FKGK18 is a potent and selective inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β), an enzyme implicated in various cellular processes, including inflammation, insulin secretion, and apoptosis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It includes a summary of its inhibitory activity, detailed experimental protocols for key biological assays, and a discussion of its potential therapeutic applications, particularly in the context of type 1 diabetes. While preclinical data has been promising, there is currently no publicly available information to suggest that this compound has entered human clinical trials.

Introduction

Group VIA Ca2+-independent phospholipase A2 (iPLA2β) has emerged as a significant therapeutic target due to its role in various pathological conditions.[1] The enzyme catalyzes the hydrolysis of phospholipids, leading to the production of free fatty acids and lysophospholipids, which can act as signaling molecules. Dysregulation of iPLA2β activity has been linked to cellular stress, inflammation, and apoptosis.

The development of potent and selective inhibitors of iPLA2β is crucial for elucidating its physiological and pathological roles and for exploring its therapeutic potential. Early inhibitors, such as bromoenol lactone (BEL), suffered from limitations including irreversible inhibition and off-target effects, making them unsuitable for in vivo use.[2][3] This necessitated the discovery of novel, reversible, and more specific inhibitors, leading to the development of the fluoroketone-based compound, this compound.

Discovery and Chemical Properties

This compound, with the chemical name 1,1,1-trifluoro-6-(naphthalen-2-yl)hexan-2-one, was identified as a highly potent inhibitor of iPLA2β through a structure-activity relationship study of fluoroketones.[1] The presence of a naphthyl group was found to be critical for its high inhibitory activity.[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis

The synthesis of this compound was first described by Kokotos G, et al. in the Journal of Medicinal Chemistry in 2010. While the full detailed protocol is available in the original publication, the general approach involves the synthesis of a fluoroketone scaffold coupled with a naphthalene moiety. Researchers are directed to the original publication for the specific reaction steps, reagents, and purification methods.[1]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the potent and selective inhibition of iPLA2β.[2] This inhibition is reversible, which is a significant advantage over earlier irreversible inhibitors like BEL.[3] By blocking the activity of iPLA2β, this compound modulates downstream signaling pathways involved in inflammation, cellular stress, and apoptosis.

Caption: this compound mechanism of action and downstream signaling.

Preclinical Data

The preclinical development of this compound has focused on its inhibitory potency and selectivity, as well as its efficacy in cellular and animal models of disease, particularly type 1 diabetes.

In Vitro Inhibitory Activity

The inhibitory activity of this compound against various phospholipase A2 enzymes is summarized in the table below.

| Enzyme Target | IC50 / Inhibition | Assay Conditions | Reference |

| Group VIA iPLA2β | ~50 nM | Cytosolic extracts from INS-1 cells overexpressing iPLA2β | [1] |

| Group VIA iPLA2β | 99.9% inhibition at 0.091 mole fraction | Mixed micelle activity assay | [1] |

| Group VIA iPLA2γ | ~1-3 µM | Mouse heart membrane fractions | [1] |

| Group IVA cPLA2 | 80.8% inhibition at 0.091 mole fraction | Mixed micelle activity assay | [1] |

| Group V sPLA2 | 36.8% inhibition at 0.091 mole fraction | Mixed micelle activity assay | [1] |

Cellular Effects in Pancreatic Islets

This compound has been shown to have significant effects on pancreatic islet function and survival.

| Parameter | Effect of this compound (10 µM) | Cell Type | Reference |

| Glucose-Stimulated Insulin Secretion (GSIS) | Inhibition | Human pancreatic islets | [1] |

| Prostaglandin E2 (PGE2) Production | Inhibition of glucose-induced increase | Human pancreatic islets | [1] |

| Thapsigargin-Induced Apoptosis | Concentration-dependent inhibition | INS-1 cells overexpressing iPLA2β | [1] |

In Vivo Efficacy in a Model of Type 1 Diabetes

The therapeutic potential of this compound has been evaluated in the non-obese diabetic (NOD) mouse model, which spontaneously develops autoimmune diabetes.

| Animal Model | Treatment Regimen | Key Findings | Reference |

| Non-obese diabetic (NOD) mice | 20 mg/kg, 3 times per week | Reduced blood glucose levels, decreased incidence of diabetes, increased serum insulin levels | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

iPLA2β Activity Assay

This protocol is adapted from studies characterizing this compound's inhibitory profile.[2]

Objective: To measure the enzymatic activity of iPLA2β in the presence and absence of inhibitors.

Materials:

-

INS-1 cells overexpressing iPLA2β (or other cell/tissue lysates)

-

Lysis buffer (e.g., containing protease inhibitors)

-

Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-14C]arachidonoyl-sn-glycero-3-phosphocholine)

-

Assay buffer (e.g., HEPES buffer with EGTA)

-

This compound and other inhibitors

-

Scintillation counter and vials

Procedure:

-

Cell Lysate Preparation:

-

Culture and harvest INS-1 OE cells.

-

Resuspend cells in lysis buffer and sonicate on ice.

-

Centrifuge to pellet cellular debris and collect the supernatant (cytosolic fraction).

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, add a defined amount of cell lysate (e.g., 30 µg of protein).

-

Add varying concentrations of this compound or vehicle control.

-

Pre-incubate for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).

-

Initiate the reaction by adding the radiolabeled phospholipid substrate.

-

Incubate for a defined period (e.g., 5 minutes at 37°C).

-

-

Extraction and Quantification:

-

Terminate the reaction by adding a stop solution (e.g., Dole's reagent).

-

Extract the released radiolabeled fatty acid using an organic solvent (e.g., heptane).

-

Quantify the radioactivity in the organic phase using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Workflow for the iPLA2β activity assay.

INS-1 Cell Apoptosis Assay

This protocol is based on methods used to assess the anti-apoptotic effects of this compound.[2]

Objective: To quantify apoptosis in INS-1 cells treated with an inducing agent and this compound.

Materials:

-

INS-1 cells

-

Cell culture medium and supplements

-

Apoptosis-inducing agent (e.g., thapsigargin)

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-